molecular formula C18H16N2O4 B2617092 Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate CAS No. 923682-80-8

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate

Cat. No. B2617092
CAS RN: 923682-80-8
M. Wt: 324.336
InChI Key: OBOHXNSGIMBVRN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate, also known as BM-1574, is a chemical compound that has gained interest in recent years due to its potential biological and pharmacological properties. It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, involves complex processes. Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C18H16N2O4, and its molecular weight is 324.336. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are complex and varied. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Novel Derivatives : Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is used in synthesizing a range of novel derivatives. For example, Gao et al. (2011) explored the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the versatility of this compound in creating new chemical entities (Gao et al., 2011).

  • Applications in Cholinesterase Inhibition : Abedinifar et al. (2018) reported the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. This indicates potential applications in therapeutic areas, especially targeting neurological disorders (Abedinifar et al., 2018).

  • Antitumor Activity : Srivastava and Robins (1983) synthesized derivatives like 2-beta-D-ribofuranosylselenazole-4-carboxamide, indicating potential in antitumor activities. The derivatives of this compound thus hold promise in cancer research (Srivastava & Robins, 1983).

Material Science and Pharmacology

  • Material Science Applications : In the field of materials science, Walker et al. (2011) examined the solubilities of related compounds in various solvents, contributing to the development of new materials and enhancing the understanding of solubility properties (Walker et al., 2011).

  • Pharmacological Potential in Alzheimer's Disease : Rizzo et al. (2008) designed hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine, demonstrating potential multifunctional drug applications for Alzheimer's disease. This underscores the compound's relevance in neurodegenerative disease research (Rizzo et al., 2008).

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Therefore, Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate, being a benzofuran derivative, may also be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

ethyl 3-methyl-6-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-7-6-13(9-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHXNSGIMBVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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